molecular formula C8H6Br2O B097053 3-Bromophenacyl bromide CAS No. 18523-22-3

3-Bromophenacyl bromide

Cat. No.: B097053
CAS No.: 18523-22-3
M. Wt: 277.94 g/mol
InChI Key: MZBXSQBQPJWECM-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Reagent

The primary significance of 3-bromophenacyl bromide in chemical research lies in its versatility as a synthetic reagent. Its chemical behavior is dominated by the presence of two electrophilic centers, making it susceptible to nucleophilic attack. The bromine atom on the α-carbon is particularly labile and readily participates in nucleophilic substitution reactions, making the compound a potent alkylating agent.

This reactivity is widely exploited to introduce the 3-bromophenacyl group into a variety of target molecules. Researchers utilize this capability in the synthesis of a wide array of organic compounds, including:

Brominated Derivatives: It serves as a key building block for creating molecules containing bromine, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Heterocyclic Compounds: The reaction of this compound with various nucleophiles is a common strategy for constructing complex heterocyclic ring systems, which are core structures in many biologically active compounds. researchgate.net

Sulfonium (B1226848) Salts: Its reaction with thioethers leads to the formation of sulfonium salts, which have their own unique applications in synthesis.

The compound's utility is underscored by its role as an intermediate in the synthesis of more complex molecules, where its introduction facilitates subsequent chemical transformations, ultimately enhancing the efficiency of synthetic pathways. chemimpex.com

Table 2: Key Reactions of this compound

Reaction Type Description
Nucleophilic Substitution The bromine atoms, particularly the one on the α-carbon, can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides.
Oxidation The ketone moiety can be oxidized to form the corresponding carboxylic acid derivatives.

| Reduction | The carbonyl group can be reduced to the corresponding alcohol. |

Scope and Objectives of Current Research Paradigms

Modern chemical research continues to explore and expand the applications of this compound. The overarching objective is to leverage its distinct reactivity to address challenges in medicine, material science, and fundamental chemical understanding.

Current research paradigms involving this compound include:

Biological Research: The compound is employed as a chemical probe to investigate biological processes. Its ability to act as an alkylating agent allows it to modify specific amino acid residues in proteins, making it a useful tool for studying enzyme mechanisms and protein interactions. chemimpex.com This research helps scientists to understand biological pathways and identify potential targets for new therapeutic agents. chemimpex.com

Photochemistry: Due to its structure, this compound is utilized in photochemical studies. Researchers investigate its behavior when exposed to light, exploring photolytic reactions and light-induced chemical processes. chemimpex.com

Material Science: There is an interest in incorporating this compound into the development of new materials. Its reactive nature allows it to be integrated into polymer chains or used to modify surfaces, potentially creating materials with specific, enhanced properties. chemimpex.com

The ultimate goal of these research efforts is to harness the unique chemical properties of this compound to synthesize novel compounds and materials with advanced functionalities. This includes the development of intermediates for new medicines, the creation of innovative polymers, and the expansion of the synthetic chemist's toolkit for building molecular complexity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBXSQBQPJWECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334077
Record name 3-Bromophenacyl bromide
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Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-22-3
Record name 3-Bromophenacyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-bromophenyl)ethan-1-one
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Synthetic Methodologies and Process Optimization for 3 Bromophenacyl Bromide

Established Synthetic Routes and Mechanistic Considerations

The transformation of 3'-Bromoacetophenone to 3-Bromophenacyl bromide involves the selective bromination of the α-carbon of the ketone. This reaction is a cornerstone of organic synthesis, providing a key intermediate for the construction of more complex molecular architectures.

Bromination of 3'-Bromoacetophenone: Reaction Conditions and Reagents

The most common method for the synthesis of this compound is the direct bromination of 3'-Bromoacetophenone. This electrophilic substitution reaction is typically carried out using elemental bromine as the brominating agent. The reaction is often conducted in a suitable solvent, with careful control of reaction conditions to ensure high yield and purity of the desired product.

A variety of reagents can be employed for this transformation. Besides elemental bromine, N-bromosuccinimide (NBS) is another effective brominating agent, often used in the presence of a radical initiator or light. The choice of reagent can influence the reaction's selectivity and the profile of byproducts.

Table 1: Common Reagents for the Bromination of 3'-Bromoacetophenone

ReagentTypical Conditions
Bromine (Br₂)Glacial acetic acid, below 20°C orgsyn.org
N-Bromosuccinimide (NBS)Carbon tetrachloride, radical initiator (e.g., AIBN), reflux
Copper(II) Bromide (CuBr₂)Ethyl acetate (B1210297)/chloroform (B151607), reflux youtube.com

The mechanism of bromination in an acidic medium, such as glacial acetic acid, proceeds through the formation of an enol or enolate intermediate. The double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by the loss of a proton to regenerate the carbonyl group and yield the α-brominated product. The presence of the bromine atom on the aromatic ring of 3'-Bromoacetophenone does not significantly interfere with the α-bromination of the ketone.

Alternative Synthetic Pathways

While the direct bromination of 3'-Bromoacetophenone is the most prevalent method, alternative synthetic strategies exist. One such alternative involves the Friedel-Crafts acylation of bromobenzene. This approach, however, is generally less direct for obtaining this compound.

Another potential route could involve the Sandmeyer reaction starting from 3-aminoacetophenone to first introduce the bromo group onto the aromatic ring, followed by α-bromination. orgsyn.org However, this multi-step process is often less efficient than the direct bromination of commercially available 3'-Bromoacetophenone. The development of more direct and atom-economical synthetic methods remains an area of interest in chemical research. nih.gov

Advanced Strategies for Reaction Optimization

To enhance the efficiency, yield, and sustainability of this compound synthesis, several advanced strategies for reaction optimization have been explored. These methods focus on precise control of reaction parameters and the use of modern synthetic technologies.

Control of Stoichiometry and Temperature Regimes

Precise control over the stoichiometry of the reactants is crucial for maximizing the yield of this compound while minimizing the formation of polybrominated byproducts. Typically, a slight excess of the brominating agent is used to ensure complete conversion of the starting material.

Temperature plays a critical role in the selectivity of the bromination reaction. Conducting the reaction at lower temperatures, often below 20°C, helps to control the reaction rate and prevent unwanted side reactions, such as further bromination or degradation of the product. orgsyn.org For instance, in the bromination of the related p-bromoacetophenone, maintaining the temperature below 20°C is recommended. orgsyn.org

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent can significantly influence the outcome of the bromination reaction. youtube.com Glacial acetic acid is a commonly used solvent as it facilitates the enolization of the ketone and can dissolve the reactants. orgsyn.org Other solvents like dichloromethane (B109758) and chloroform have also been employed, offering good solubility for the reactants and products. The use of a non-protic solvent like carbon tetrachloride can be advantageous when using N-bromosuccinimide as the brominating agent. The ideal solvent should be inert to the reaction conditions, provide good solubility for the reactants, and allow for easy separation of the product.

Table 2: Solvents for the Synthesis of this compound

SolventRole and Considerations
Glacial Acetic AcidPromotes enolization; product may precipitate upon formation. orgsyn.org
DichloromethaneGood solubility for reactants; inert. lookchem.com
ChloroformSimilar to dichloromethane; good solubility.
Carbon TetrachlorideOften used with NBS; less polar.
Diethyl EtherCan be used as a co-solvent. lookchem.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govmdpi.com

The application of microwave irradiation to the synthesis of α-bromoketones has been shown to be effective. For instance, the reaction of 2-nitroimidazole (B3424786) with this compound to form an imidazo[2,1-b]oxazole derivative is facilitated by microwave irradiation. While specific literature detailing the microwave-assisted synthesis of this compound itself is not abundant, the principles of MAOS suggest it could be a viable and efficient method. rsc.orgrsc.org The rapid heating can promote the formation of the desired product while minimizing the time for side reactions to occur. This approach aligns with the principles of green chemistry by potentially reducing energy consumption and reaction times.

Purification Techniques and Yield Enhancement in Preparative Chemistry

Purification Methodologies

The primary methods for the purification of this compound involve recrystallization and column chromatography. The choice of method often depends on the scale of the reaction and the nature of the impurities present.

Recrystallization: This is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. For this compound, a mixed solvent system is often effective. A common approach involves dissolving the crude product in a solvent in which it is readily soluble at an elevated temperature, such as a mixture of chloroform and methanol (B129727), and then allowing it to cool, which causes the purified product to crystallize out of the solution.

In a related procedure for the purification of the isomeric p-bromophenacyl bromide, crude crystals are first washed with 50% ethyl alcohol until colorless. ias.ac.in The air-dried material is then recrystallized from 95% ethyl alcohol to yield colorless needles. ias.ac.in A further quantity of less pure product can be recovered from the mother liquor by concentrating it and chilling, though it may not be perfectly colorless. ias.ac.in Similarly, a patent for the preparation of p-bromobenzyl bromide describes the use of a mixed solvent system of methyl alcohol, chloroform, and ethyl acetate for recrystallization to achieve a high purity of 99.5%.

Column Chromatography: For smaller scale preparations or when impurities are difficult to remove by recrystallization, column chromatography is a highly effective purification method. Silica (B1680970) gel is typically used as the stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, known as the mobile phase. A common eluent for the purification of this compound is a mixture of hexane (B92381) and ethyl acetate. In other metal-free bromination reactions leading to phenacyl bromide derivatives, column chromatography using silica gel with petroleum ether as the eluent has been successfully employed to isolate the products in good yields.

Yield Enhancement Strategies

Maximizing the yield of this compound involves careful control and optimization of the reaction conditions during its synthesis. Key factors that influence the yield include stoichiometry of reactants, reaction temperature, choice of solvent, and the method of purification.

Stoichiometry and Reaction Conditions: The synthesis of this compound is commonly achieved through the bromination of 3'-bromoacetophenone. Optimizing the stoichiometry of the reactants, such as the brominating agent (e.g., bromine or N-bromosuccinimide), is crucial to ensure complete conversion of the starting material while minimizing the formation of poly-brominated by-products. The reaction temperature is another critical parameter; carrying out the bromination at controlled, often low temperatures (e.g., 0–5 °C), can help to suppress side reactions.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents like dichloromethane or chloroform are often used as they provide good solubility for the reactants. In some newer, metal-free bromination protocols, acetonitrile (B52724) has been identified as a suitable medium, leading to good yields.

The following table summarizes the purification techniques and their impact on product purity and yield:

Purification TechniqueTypical Solvents/EluentsPurity AchievedTypical YieldNotes
Recrystallization Chloroform/Methanol mixtureHighGood to HighEffective for removing less soluble impurities.
Ethyl Alcohol (95%)High69-72% (for p-isomer) ias.ac.inYields colorless needles. ias.ac.in
Methyl Alcohol/Chloroform/Ethyl Acetate>99.5% (for related compound)60% (for related compound)Mixed solvent system can be highly effective.
Column Chromatography Hexane/Ethyl Acetate on Silica GelVery HighGoodSuitable for separating closely related compounds.
Petroleum Ether on Silica GelHighModerate to Good Used in modern metal-free synthesis protocols.

By carefully selecting and optimizing both the synthetic and purification methodologies, it is possible to obtain this compound in high purity and with a maximized yield, suitable for its various applications in organic synthesis and research.

Fundamental Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions and Reactivity Profiling

3-Bromophenacyl bromide is a versatile reagent known for its reactivity in nucleophilic substitution reactions. guidechem.comchemimpex.com This reactivity stems from the electrophilic nature of the carbon atoms bonded to the bromine atoms, making them susceptible to attack by nucleophiles.

Reactivity Towards Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Due to its structure, this compound readily undergoes nucleophilic substitution where the bromine atoms are replaced by various nucleophiles. These reactions are crucial for introducing the phenacyl group into different molecules. guidechem.com Common nucleophiles that react with this compound include amines, thiols, and alkoxides, leading to the formation of substituted phenacyl derivatives. For instance, the reaction with sodium methoxide (B1231860) or potassium thiolate in solvents like methanol (B129727) or ethanol (B145695) is a typical example of its reactivity.

Electrophilic Nature and Bromine/Phenacyl Moiety Introduction

The carbon atom of the C-X bond in alkyl halides like this compound is electrophilic due to the higher electronegativity of the halogen, which creates a partial positive charge on the carbon. pressbooks.pub This electron-deficient carbon atom seeks an electron-rich species to bond with, defining its electrophilic character. pressbooks.pub This property makes this compound an effective reagent for introducing both bromine and a phenacyl group into various organic molecules. chemimpex.com This dual functionality is highly valuable in synthesizing more complex and reactive brominated derivatives.

Redox Chemistry of this compound

The redox chemistry of this compound involves both oxidation and reduction pathways, leading to a variety of derivatives.

Oxidation Pathways and Product Characterization

Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones. For example, the oxidation of phenacyl bromides, including p-bromophenacyl bromide, by vanadium(V) in acidic media has been studied. niscpr.res.in In these reactions, the phenacyl bromide is oxidized, and products such as benzoic acid and formaldehyde (B43269) have been identified. niscpr.res.in The reaction is understood to be initiated by the formation of free radicals from a complex between the substrate and the oxidant. niscpr.res.in

Reduction Reactions and Resulting Derivatives

Reduction of this compound can yield the corresponding alcohols or hydrocarbons. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are used in solvents such as ether or tetrahydrofuran (B95107) for these transformations. For instance, in an attempt to prepare p-bromophenacyl pyruvate, p-bromophenacyl alcohol was isolated as the reaction product, indicating the reduction of the ketone group. cdnsciencepub.com

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic studies provide valuable insights into the reaction mechanisms and the factors influencing the rate of reactions involving this compound.

The kinetics of the oxidation of phenacyl bromide and p-bromophenacyl bromide by vanadium(V) have been investigated in acetic acid medium with varying concentrations of sulfuric and perchloric acids. niscpr.res.in The reaction was found to be first-order with respect to both the oxidant and the substrate. niscpr.res.in The study also evaluated thermodynamic parameters such as activation energy (ΔE‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) in both sulfuric and perchloric acids, as detailed in the table below. niscpr.res.in

SubstrateAcid (3M)ΔE‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (e.u.)
Phenacyl bromideH₂SO₄19.9019.27-10.86
Phenacyl bromideHClO₄17.2716.64-18.06
p-Bromophenacyl bromideH₂SO₄20.3819.75-10.02
p-Bromophenacyl bromideHClO₄17.7117.08-17.58

Table based on data from a kinetic study of the oxidation of phenacyl and p-bromophenacyl bromide. niscpr.res.in

Furthermore, computational studies on the nucleophilic substitution of phenacyl bromides with pyridines have shown that the reaction proceeds via an SN2 mechanism. researchgate.net The free energies of activation calculated for these reactions correlate well with experimental kinetic data. researchgate.net

Reaction Order and Rate Constant Determinations

The reaction of phenacyl bromide with substituted anilines has been investigated to determine the order of the reaction and the corresponding rate constants. Kinetic studies reveal that the reaction follows second-order kinetics, being first order with respect to both phenacyl bromide and the aniline (B41778) nucleophile. This is consistent with a bimolecular nucleophilic substitution (SN2) mechanism.

The rate of the reaction is significantly influenced by the nature of the substituent on the aniline ring. Electron-donating groups on the aniline increase the reaction rate, while electron-withdrawing groups decrease it. This is because electron-donating groups enhance the nucleophilicity of the aniline nitrogen, facilitating its attack on the electrophilic carbon of the phenacyl bromide.

The specific rate constants for the reaction of phenacyl bromide with various substituted anilines have been determined in different solvents. For instance, in methanol at 45°C, the rate constants vary over a considerable range depending on the substituent.

Table 1: Rate Constants for the Reaction of Phenacyl Bromide with Substituted Anilines in Methanol at 45°C

Substituent on Aniline pKa Rate Constant (k) x 103 (L mol-1 s-1)
p-OCH3 5.29 10.5
p-CH3 5.07 7.08
H 4.58 2.51
p-Cl 3.98 0.912
m-Cl 3.52 0.398
p-NO2 1.02 0.0126

Data derived from a study on the kinetics of the reaction of phenacyl bromide with anilines. koreascience.kr

Influence of Solvent Dielectric Constant and Acidity

The solvent in which a reaction is conducted can have a profound impact on the reaction rate, primarily through its polarity, which is often quantified by the dielectric constant, and its ability to solvate the reactants and the transition state. The reaction between phenacyl bromide and anilines has been studied in solvents of varying polarities, such as methanol and dimethylformamide (DMF).

It was observed that the reaction is faster in the more polar aprotic solvent, DMF, compared to the polar protic solvent, methanol. koreascience.kr This can be attributed to several factors. While methanol can solvate the aniline nucleophile through hydrogen bonding, which can slightly decrease its reactivity, the highly polar nature of the SN2 transition state is better stabilized by the polar aprotic solvent DMF. The stabilization of the transition state lowers the activation energy, thus increasing the reaction rate.

The acidity of the solvent can also play a role, particularly for protic solvents like methanol. The solvent can participate in hydrogen bonding with the reactants and the transition state, influencing their relative energies. The observed solvent effect, where the rate is greater in DMF than in methanol, suggests that the stabilization of the polar transition state is a dominant factor in this particular reaction series. koreascience.kr

Activation Parameters and Transition State Analysis

To gain deeper insight into the reaction mechanism, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—have been determined from the temperature dependence of the rate constants. These parameters provide information about the energy barrier and the degree of order in the transition state, respectively.

For the reaction of phenacyl bromide with anilines, the calculated activation parameters are consistent with an SN2 mechanism. koreascience.kr The enthalpy of activation represents the energy required to reach the transition state, while the entropy of activation reflects the change in randomness upon forming the transition state from the reactants. A negative entropy of activation is typically observed for bimolecular reactions, as the formation of a single transition state from two reactant molecules leads to a more ordered system.

An isokinetic relationship, a linear correlation between ΔH‡ and ΔS‡, was observed for the reaction series in both methanol and dimethylformamide, with isokinetic temperatures of 539 K and 400 K, respectively. koreascience.kr The existence of such a relationship suggests that a single, consistent mechanism is operating throughout the series of reactions with different substituted anilines.

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Derivatization Strategies for Brominated Compounds

As a potent alkylating agent, 3-bromophenacyl bromide is widely employed to introduce the 3-bromophenacyl moiety into various molecules. The lability of the α-bromine atom facilitates its participation in nucleophilic substitution reactions. This characteristic is exploited to create a wide array of brominated derivatives, which are often crucial intermediates in the synthesis of pharmaceuticals and agrochemicals e-bookshelf.de. A common strategy, analogous to the use of its isomer p-bromophenacyl bromide, is the conversion of carboxylic acids into their corresponding phenacyl esters. This derivatization is not only useful for purification and characterization but also serves to protect the carboxylic acid group during subsequent synthetic steps.

Synthesis of Advanced Organic Structures

The utility of this compound extends to its role as a key building block in the synthesis of complex organic structures. Researchers leverage this compound to enhance the efficiency of synthetic pathways toward new pharmaceuticals and agrochemicals wikipedia.org. Its ability to introduce a bromine-substituted phenyl ring and a reactive carbonyl group into a molecule in a single step makes it an invaluable intermediate for constructing elaborate molecular architectures e-bookshelf.de. The presence of two distinct electrophilic centers allows for sequential and controlled reactions, enabling the assembly of advanced organic frameworks that would be difficult to access through other means wikipedia.orgmcmaster.ca.

Role in Heterocyclic Compound Formation

Phenacyl bromides, including the 3-bromo derivative, are pivotal precursors in the synthesis of a diverse range of heterocyclic compounds. The molecule contains two contiguous electrophilic centers—the α-halocarbon and the carbonyl carbon—which allows for the orchestrated synthesis of heterocycles incorporating nitrogen, sulfur, and oxygen atoms wikipedia.orgmcmaster.ca. This reactivity is fundamental to producing core structures found in many biologically active compounds e-bookshelf.de.

A specific application of this compound is in the synthesis of the imidazo[2,1-b]oxazole skeleton, a pharmacophoric fragment found in antitubercular drugs libretexts.org. A notable example is the microwave-assisted reaction between this compound and 2-nitroimidazole (B3424786). In the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent, this reaction affords 2-(3-bromophenyl)imidazo[2,1-b]oxazole libretexts.orgresearchgate.net. The structure of the resulting product was confirmed through spectral analysis, including the absence of signals for the phenacyl side chain and the nitro group in NMR and IR spectroscopy, respectively, and the appearance of a new singlet corresponding to the oxazole (B20620) moiety libretexts.org.

Reactant 1Reactant 2BaseSolventConditionsProductYield
This compound2-NitroimidazoleK₂CO₃DMFMicrowave, 150°C, 2h2-(3-bromophenyl)imidazo[2,1-b]oxazole62%

This table presents the reaction conditions for the synthesis of an imidazo[2,1-b]oxazole derivative using this compound, based on published research findings researchgate.net.

The formation of 2-(3-bromophenyl)imidazo[2,1-b]oxazole from this compound is a prime example of a domino process libretexts.orgresearchgate.net. Domino reactions, where a single event triggers a cascade of subsequent reactions, are highly efficient for building complex molecules from simple starting materials masterorganicchemistry.com. The mechanism in this synthesis involves an initial N-alkylation of the 2-nitroimidazole substrate by this compound. This is followed by a base-promoted deprotonation at the α-carbon to the carbonyl group, generating an enolate. The process culminates in an intramolecular SNAr (nucleophilic aromatic substitution) reaction, where the enolate cyclizes and displaces the nitro group to form the final fused heterocyclic product libretexts.orgresearchgate.net. This one-pot approach is a hallmark of green chemistry, reducing waste and improving atom economy openstax.org. Phenacyl bromides are frequently used as precursors in various one-pot, multi-component reactions to efficiently synthesize a wide range of five- and six-membered heterocyclic and fused-ring systems wikipedia.org.

Utility in Wittig Reactions

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds and phosphorus ylides (also known as Wittig reagents) wikipedia.orgorganic-chemistry.org. This compound possesses structural features that allow it to be utilized in two distinct ways within this reaction framework.

First, its α-bromo ketone structure makes it an ideal precursor for the synthesis of a phosphonium (B103445) ylide. The process begins with an SN2 reaction where a nucleophile, typically triphenylphosphine, attacks the α-carbon, displacing the bromide to form an alkyltriphenylphosphonium salt wikipedia.org. Due to the electron-withdrawing effect of the adjacent carbonyl group, the α-protons of this salt are acidic and can be removed by a base to generate a "stabilized" ylide. This stabilized Wittig reagent can then react with various aldehydes or ketones to form (E)-alkenes with high selectivity wikipedia.org.

Second, this compound can act as the carbonyl component in the Wittig reaction. It can react with a separately prepared phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert its ketone group into an alkene wikipedia.org. This reaction would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted styrene (B11656) derivative while preserving the bromine atom on the aromatic ring. This dual utility underscores the versatility of this compound in synthetic organic chemistry.

Role in Biochemical Mechanisms and Biological Activity Modulation

Enzyme Mechanism Elucidation and Protein Modification Studies

BPB serves as a critical tool for scientists studying the intricacies of enzyme function and protein structure. chemimpex.com Its ability to covalently modify specific amino acid residues allows researchers to probe the active sites of enzymes and understand the contributions of individual amino acids to catalysis and protein stability. rug.nl

A primary application of 3-bromophenacyl bromide is as an inhibitor of phospholipase A2 (PLA2), a class of enzymes that play a crucial role in processes like membrane degradation and inflammatory responses. researchgate.net Studies have demonstrated that BPB can significantly inhibit the enzymatic activity of PLA2. For instance, research on PLA2 from snake venom showed a dose-dependent inhibition by BPB, with higher concentrations leading to a complete loss of enzymatic activity. This inhibition is thought to be a key part of its mechanism in reducing inflammation. chula.ac.th

The inhibitory effect of p-bromophenacyl bromide, a related compound, has also been observed on the release of arachidonic acid and the subsequent synthesis of prostaglandins (B1171923) F2alpha and E2 in guinea-pig uterine homogenates. nih.gov This suggests that BPB interferes with the inflammatory cascade by blocking the production of these key signaling molecules. nih.gov

Table 1: Effect of this compound on PLA2 Activity

Concentration (μM)Enzymatic Activity (%)Antibacterial Activity (%)
0100100
18090
35070
6050

This table illustrates the dose-dependent inhibitory effect of BPB on both the enzymatic activity of PLA2 and its associated antibacterial effects, based on data from hemolytic assays.

The primary mechanism through which this compound exerts its inhibitory effects is the alkylation of specific amino acid residues within enzymes. The electrophilic nature of the bromine atoms in BPB makes them susceptible to nucleophilic attack from amino acid side chains. This covalent modification leads to conformational changes in the protein, which can inactivate the enzyme. rug.nl

Research has shown that phenacyl bromides can alkylate a variety of amino acid residues. One study using a related reagent, α-bromo-4-amino-3-nitroacetophenone, found it specifically alkylated a methionine residue in porcine pepsin, leading to a significant decrease in the enzyme's activity due to steric hindrance near the active site. nih.gov It was also noted that this reagent could react with methionine, histidine, aspartic acid, and glutamic acid residues, forming derivatives with distinct ultraviolet spectra. nih.gov The alkylation of these nucleophilic amino acids, including cysteine, aspartate, glutamate, serine, threonine, histidine, and tyrosine, has been demonstrated, with the highest reactivity observed with cysteine. nih.gov This broad reactivity allows BPB to be a versatile tool for probing protein-protein interactions, even in the absence of cysteine residues at the binding interface. nih.gov

Antimicrobial Research and Biological Effects

In addition to its role as an enzyme inhibitor, this compound has been investigated for its potential antimicrobial properties.

Studies have indicated that BPB possesses antibacterial activity, particularly against gram-positive bacteria. The proposed mechanism for this antibacterial effect involves the disruption of bacterial membranes. This action is likely enhanced by its ability to inhibit phospholipase activity, which is crucial for bacterial membrane integrity.

Table 2: Antibacterial Activity of BPB Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli>100
Pseudomonas aeruginosa>100

This table summarizes the antibacterial efficacy of this compound against various bacterial strains, highlighting its greater effectiveness against Gram-positive bacteria.

The biological effects of this compound are primarily attributed to its reactivity as an alkylating agent. This fundamental mechanism of action, the alkylation of nucleophilic amino acid residues, underlies its ability to inhibit enzymes and disrupt bacterial cell membranes. This reactivity is not limited to a single type of interaction but can be applied to study a wide range of biological systems where protein function is central. chemimpex.com For instance, its use in probing protein-protein interactions demonstrates a broader application of its alkylating properties beyond simple enzyme inhibition. nih.gov

Neurological Applications and Long-Term Potentiation Modulation

The inhibitory effects of this compound on PLA2 have also led to its use in neurological research, specifically in studies of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov

Research conducted on hippocampal slices from rats demonstrated that the application of BPB caused a significant reduction in the magnitude of LTP induced by a theta burst stimulation paradigm. nih.gov However, the study also found that BPB did not have a significant effect on pre-established LTP, suggesting that while PLA2 activation is critical for the expression of LTP, it is not required for the maintenance of the potentiation. nih.gov Furthermore, the drug did not affect the physiological events that trigger LTP, indicating a specific role for PLA2 in the downstream signaling cascade of LTP induction. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
p-bromophenacyl bromide
Arachidonic acid
Prostaglandin F2alpha
Prostaglandin E2
α-bromo-4-amino-3-nitroacetophenone
Methionine
Histidine
Aspartic acid
Glutamic acid
Cysteine
Aspartate
Glutamate
Serine
Threonine
Tyrosine
Indomethacin

Cytoprotective and Anti-ulcerogenic Investigations of this compound

Investigations into the effects of this compound (BPB) have revealed significant cytoprotective and anti-ulcerogenic properties, particularly within the gastrointestinal tract. As an inhibitor of phospholipase A2, BPB's mechanisms of action have been explored in the context of gastric acid secretion, mucosal defense, and the mitigation of chemically induced damage.

Attenuation of Chemically Induced Gastroduodenal Lesions

This compound has shown considerable efficacy in protecting against gastroduodenal lesions induced by chemical agents. nih.gov Pre-treatment with BPB has been found to significantly reduce the formation of gastric lesions induced by ethanol (B145695). nih.gov Ethanol is a well-known irritant that can cause significant damage to the gastric mucosa.

The protective action of BPB extends to the duodenum, where it has been shown to shield the intestinal mucosa from cysteamine-induced duodenal ulcers. nih.gov The development of these ulcers is a complex process, and BPB's ability to counteract it underscores its potent anti-ulcerogenic capabilities. The cytoprotective effects of BPB in these models are associated with the inhibition of myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration and inflammation, and the preservation of sulfhydryl compounds. nih.gov

Experimental Model Inducing Agent Effect of this compound Associated Mechanisms
Pylorus-ligated rats-Dose-dependent inhibition of gastric acid secretion and acidity. nih.gov-
Ethanol-induced gastric lesionsEthanolSignificant attenuation of lesion formation. nih.govInhibition of gastric wall mucus and nonprotein sulfhydryl (NP-SH) depletion. nih.gov
Cysteamine-induced duodenal ulcersCysteamineProtection of the intestinal mucosa. nih.govInhibition of myeloperoxidase (MPO) activity. nih.gov

Studies on Mitochondrial Permeability Transition and Oxidative Stress

The role of this compound extends to the subcellular level, with significant implications for mitochondrial function and oxidative stress. The mitochondrial permeability transition (MPT) is a critical event characterized by a non-specific increase in the permeability of the inner mitochondrial membrane, which can lead to mitochondrial swelling and de-energization. nih.gov

Research has shown that p-bromophenacyl bromide, a closely related compound, can completely prevent hydroperoxide-induced MPT in rat liver mitochondria. nih.gov This protective effect is not primarily due to the inhibition of phospholipase A2, but rather its interaction with mitochondrial glutathione. nih.gov By reacting with glutathione, p-bromophenacyl bromide prevents the oxidation of mitochondrial pyridine (B92270) nucleotides, a crucial step that precedes the MPT. nih.gov This finding suggests that the compound's protective effects against mitochondrial dysfunction are mediated through its interaction with the mitochondrial antioxidant system. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in various pathological processes. Mitochondria are a primary source of ROS, and their dysfunction can exacerbate oxidative damage. The ability of p-bromophenacyl bromide to prevent hydroperoxide-induced oxidation of mitochondrial pyridine nucleotides highlights its potential role in mitigating oxidative stress at the mitochondrial level. nih.gov

Compound Effect Mechanism
p-Bromophenacyl bromidePrevents hydroperoxide-induced mitochondrial permeability transition. nih.govPrevents the oxidation of mitochondrial pyridine nucleotides by reacting with mitochondrial glutathione. nih.gov

Pharmaceutical Research and Drug Discovery Endeavors

Intermediate in Pharmaceutical Synthesis

3-Bromophenacyl bromide is a pivotal starting material or intermediate in the synthesis of various classes of organic compounds, many of which are investigated for their pharmaceutical potential. chemimpex.com Its ability to introduce a brominated phenacyl group into a molecule is a key asset for chemists aiming to construct complex molecular architectures. chemimpex.com The reactivity of the α-bromoketone moiety allows for facile reactions with a wide range of nucleophiles, making it a cornerstone in the synthesis of diverse heterocyclic and aromatic structures.

Notable classes of compounds synthesized using phenacyl bromide derivatives include:

Chalcones and Flavonoids: Chalcones, which are precursors to flavonoids, are synthesized through condensation reactions. mdpi.comnih.gov These classes of compounds are widely recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. nih.gov The synthesis often involves the reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. mdpi.com Using a substituted phenacyl bromide like this compound allows for the creation of specifically substituted chalcone (B49325) and flavonoid libraries for screening purposes.

Oxindoles: The oxindole (B195798) scaffold is a core structure in many pharmaceutically active compounds. Palladium-catalyzed intramolecular cyclization of α-bromo-anilides can produce 3-substituted 2-oxindoles. rsc.org The synthesis of the necessary α-bromo-anilide precursors can utilize reagents like this compound, highlighting its role in creating these valuable heterocyclic systems. rsc.orgnih.gov

The strategic incorporation of the 3-bromophenyl group can be crucial in tuning the biological activity and pharmacokinetic properties of the final compounds.

Compound ClassSynthetic Utility of Phenacyl Bromide IntermediatePotential Therapeutic Relevance
ChalconesServes as a key building block in Claisen-Schmidt condensation to form the characteristic α,β-unsaturated ketone core. mdpi.comAnti-inflammatory, Anticancer, Antioxidant. nih.gov
FlavonoidsChalcones, derived from phenacyl bromides, undergo intramolecular cyclization to form the flavonoid scaffold. nih.govNeuroprotective, Cardioprotective, Antibacterial. nih.gov
OxindolesUsed to prepare α-bromo-anilides which can undergo intramolecular cyclization to form the oxindole ring system. rsc.orgKinase inhibition, Anticancer applications.

Development of Novel Therapeutic Agents Targeting Phospholipases

Bromophenacyl bromide (BPB) is widely recognized in pharmacological research as a classic inhibitor of phospholipase A2 (PLA2) enzymes. nih.govnih.govnih.gov These enzymes play a critical role in cellular signaling and inflammation by releasing arachidonic acid from the cell membrane, which is a precursor to prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, bromophenacyl bromide can block these inflammatory pathways.

Research has utilized bromophenacyl bromide to elucidate the role of PLA2 in various physiological and pathological processes:

Gastrointestinal Protection: Studies in rats have shown that bromophenacyl bromide can protect against chemically induced gastric and duodenal ulcers. nih.gov This anti-ulcer effect is linked to its ability to inhibit gastric acid secretion and is associated with the preservation of gastric wall mucus. nih.gov

Synaptic Plasticity: In neuroscience research, BPB has been used to investigate the role of PLA2 in synaptic function. It has been shown to prevent the depolarization-induced increase in AMPA receptor binding in rat brain synaptoneurosomes, suggesting that PLA2-mediated processes are an important component of synaptic plasticity. nih.gov

Long-Term Potentiation (LTP): Further studies on hippocampal slices demonstrated that BPB significantly reduces the induction of LTP, a cellular mechanism underlying learning and memory. nih.gov This finding indicates that PLA2 activation is critical for the expression of LTP, though not for its maintenance once established. nih.gov

These studies underscore the value of bromophenacyl bromide as a chemical probe to explore the function of PLA2 and as a lead compound for the development of new anti-inflammatory and neuro-modulatory drugs.

Research AreaModel SystemKey Finding with Bromophenacyl Bromide (BPB)Implication for Therapeutic Development
Gastrointestinal HealthRats with chemically-induced ulcersBPB provided significant anti-ulcer and cytoprotective effects by inhibiting gastric acid and protecting the mucosa. nih.govPotential for developing novel anti-ulcer agents targeting PLA2.
Synaptic PlasticityRat brain synaptoneurosomesReduced the depolarization-induced increase in AMPA receptor binding. nih.govHighlights PLA2 as a target for modulating synaptic processes.
Learning and MemoryRat hippocampal slicesInhibited the induction of Long-Term Potentiation (LTP). nih.govSuggests PLA2 inhibitors could be investigated for conditions involving aberrant synaptic plasticity.

Strategies for Drug Design and Lead Optimization

The journey from a promising hit compound like this compound to a viable drug candidate involves rigorous lead optimization. bruker.com This process aims to enhance desired properties such as potency, selectivity, and metabolic stability through iterative cycles of design, synthesis, and testing. bruker.com The structure of this compound offers a valuable scaffold for such optimization efforts, particularly for developing more refined PLA2 inhibitors.

Key strategies for the lead optimization of this compound analogs include:

Structure-Activity Relationship (SAR) Studies: The core principle of lead optimization is to establish a clear SAR. researchgate.net For this compound, this involves synthesizing a series of analogs where the substitution pattern on the phenyl ring is systematically varied. For example, the position and nature of the bromo-substituent can be altered, or other functional groups can be introduced to probe the steric and electronic requirements of the enzyme's active site.

Improving Selectivity: While bromophenacyl bromide is a known PLA2 inhibitor, it is relatively non-specific and can react with other nucleophilic residues in proteins, such as cysteine. A primary goal of optimization is to design analogs that exhibit higher selectivity for the target enzyme, thereby reducing potential off-target effects. This can be achieved by designing molecules that better fit the specific topology of the PLA2 active site.

Modifying the Reactive Group: The α-bromoketone is a reactive electrophile, which contributes to its mechanism of inhibition but also to its non-specific reactivity. Lead optimization efforts might explore replacing the bromide with other leaving groups or modifying the ketone to fine-tune reactivity and improve the compound's drug-like properties.

By applying these iterative design-make-test-analyze cycles, researchers can transform the initial findings from a tool compound like this compound into highly potent and selective clinical candidates. bruker.com

Optimization StrategyApproachObjectiveExample Modification on this compound Scaffold
Establish SARSynthesize analogs with varied substituents on the phenyl ring.Identify key structural features required for high-potency inhibition.Replace the 3-bromo group with chloro, fluoro, or methyl groups; add substituents at other positions.
Enhance SelectivityDesign analogs that conform to the specific shape and charge distribution of the target's active site.Minimize off-target effects and improve the safety profile.Incorporate larger or more rigid functional groups to exploit unique pockets in the PLA2 active site.
Improve PharmacokineticsModify the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties.Ensure the drug reaches its target in sufficient concentration and has an appropriate duration of action.Introduce polar groups to modulate solubility or metabolically stable groups to prevent rapid degradation.

Applications of 3 Bromophenacyl Bromide in Advanced Materials Science and Polymer Chemistry

The chemical compound 3-Bromophenacyl bromide serves as a versatile building block and reagent in the field of materials science, particularly in the synthesis and modification of polymers. Its utility stems from its bifunctional nature, possessing two bromine atoms with different reactivities, and its capacity to participate in photochemically induced reactions. These characteristics allow for its application in initiating polymerization, creating complex polymer networks, and designing materials with highly specific functionalities.

Advanced Analytical Methodologies and Derivatization Applications

Derivatization Reagent for Chromatographic Analysis

The derivatization process typically involves the reaction of 3-bromophenacyl bromide with the carboxylate salt of an analyte, forming a stable ester. This reaction is often facilitated by a base and a catalyst in an organic solvent. The resulting derivative exhibits significantly improved chromatographic properties and detectability compared to the underivatized parent molecule.

This compound is extensively used to prepare phenacyl esters of carboxylic acids for HPLC analysis with UV detection. fishersci.com This derivatization is particularly crucial for analytes that lack a native chromophore, such as fatty acids, enabling their sensitive detection at low concentrations. fishersci.comcerealsgrains.org

The reaction converts carboxylic acids into their corresponding p-bromophenacyl esters, which possess a strong UV absorbance, typically monitored around 254 nm or 260 nm. tandfonline.comnih.gov The separation is commonly achieved on reverse-phase C18 columns using a mobile phase consisting of acetonitrile (B52724) and water. fishersci.comcerealsgrains.org This methodology has been successfully applied to the analysis of various acids, including:

Saturated and unsaturated fatty acids in lipids from various biological and food samples. cerealsgrains.orgtandfonline.com

Water-soluble organic acids, such as steviolbioside (B1681143) and rebaudioside B. fishersci.com

Acids present in bacterial cell walls. fishersci.com

Perfluorinated carboxylic acids (PFCAs) in environmental samples. nih.gov

A typical derivatization procedure involves dissolving the acid, neutralizing it with a base like potassium hydroxide (B78521) (KOH) or potassium bicarbonate (KHCO₃) to form the carboxylate salt, and then heating the salt with this compound in a solvent like acetonitrile. fishersci.com The reaction is often catalyzed by a crown ether, such as 18-crown-6 (B118740), to enhance the reactivity of the carboxylate anion. cerealsgrains.org

Table 1: Examples of HPLC Applications using this compound Derivatization

Analyte(s)Sample MatrixChromatographic ColumnMobile PhaseDetection WavelengthReference
Fatty Acids (Free and from Triglycerides)Feed and GrainReverse-Phase C18Acetonitrile/WaterNot Specified cerealsgrains.org
Saturated and Unsaturated Fatty AcidsHuman Umbilical Cord ArteriesReverse-Phase C18Gradient of Acetonitrile and 0.5 mM TEAP buffer (pH 5.6)254 nm tandfonline.com
Perfluorinated Carboxylic Acids (PFCAs)River WaterUPLC BEH C18Acetonitrile/Water (8/2, v/v)260 nm nih.gov
Water-Soluble Organic AcidsGeneral ApplicationReverse-Phase C18Acetonitrile/WaterNot Specified fishersci.com

The use of this compound as a derivatization reagent significantly enhances LC-MS/MS analysis. The introduction of a bromine atom is particularly advantageous because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. researchgate.neteurl-pesticides.eu This results in a characteristic isotopic doublet peak in the mass spectrum, where the molecular ion [M] and the [M+2] ion appear with a roughly 1:1 intensity ratio. This unique signature serves as a powerful tool for the unambiguous identification of derivatized analytes, even in highly complex matrices. nih.govresearchgate.net

Derivatization with this compound facilitates:

Improved Ionization: It allows for the use of positive electrospray ionization (ESI) for acids that typically analyze better in negative mode, sometimes offering better sensitivity or stability. researchgate.net

Enhanced Selectivity: The distinct bromine isotope pattern allows for highly selective detection using extracted ion chromatograms or Multiple Reaction Monitoring (MRM). nih.gov

Structural Confirmation: The predictable fragmentation of the bromophenacyl group in MS/MS provides confirmatory evidence for the presence of the derivatized acid. For instance, a characteristic fragment ion corresponding to the bromophenacyl moiety can be monitored. nih.gov

Element-Selective Detection: In advanced setups like LC-Inductively Coupled Plasma-MS/MS (LC-ICP-MS/MS), the bromine atom can be directly monitored, providing structure-independent quantification of all derivatized metabolites. rsc.org

This approach has proven effective for the quantitative analysis of perfluorinated carboxylic acids (PFCAs) and for metabolite profiling of pharmaceuticals like diclofenac (B195802) in human plasma. rsc.orgnih.gov

Characterization of Derivatized Analytes

Following the synthesis of the 3-bromophenacyl ester derivatives, their chemical structures are rigorously confirmed to ensure the reaction has proceeded as expected. This characterization is crucial for validating the analytical method. The primary techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the derivative. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the formation of the ester linkage and the integrity of the bromophenacyl group. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the functional groups present in the derivative. The appearance of a characteristic ester carbonyl (C=O) stretching band and the disappearance of the carboxylic acid hydroxyl (-OH) band confirm the successful esterification. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the derivatized analyte, which should correspond to the calculated molecular weight of the expected product. Tandem mass spectrometry (MS/MS) is further used to study the fragmentation pattern, which provides definitive structural confirmation and is used to set up quantitative MRM methods. nih.gov The presence of the bromine isotopic cluster is a key confirmatory feature in the mass spectrum. nih.govresearchgate.net

For example, in the analysis of PFCAs, the resulting p-bromophenacyl ester was comprehensively characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity before being used as an analytical standard. nih.gov

Optimization of Derivatization Conditions for Biological Matrices

To achieve accurate and reproducible quantification, especially in complex biological matrices such as plasma, serum, or tissue homogenates, the derivatization conditions must be carefully optimized. rsc.orgtandfonline.com The goal is to drive the reaction to completion, ensuring that the analyte is quantitatively converted to its derivative. nih.gov

Key parameters that require optimization include:

Reaction Temperature and Time: Studies have shown that heating the reaction mixture is often necessary. For instance, derivatization of fatty acids is frequently performed at 75-80°C for 15 to 30 minutes. cerealsgrains.orgtandfonline.com

Reagent Concentration: A significant molar excess of this compound and the base or catalyst is typically required to ensure the reaction goes to completion. cerealsgrains.orgnih.gov For fatty acid derivatization, a mole ratio of base to fatty acid of at least 9:1 and a 25-fold excess of the derivatizing agent have been reported as optimal. cerealsgrains.org

Catalyst: The use of a phase-transfer catalyst, most commonly the crown ether 18-crown-6, is crucial for enhancing the reaction rate and yield, especially in non-aqueous solvents like acetonitrile. cerealsgrains.orgresearchgate.net The catalyst complexes the cation (e.g., K⁺), leaving the carboxylate anion more "naked" and nucleophilic.

pH and Neutralization: The carboxylic acid must first be converted to its carboxylate salt. This is achieved by neutralization with a base. The choice and amount of base must be controlled to ensure complete salt formation without causing degradation of the analyte or reagent. fishersci.comcerealsgrains.org

Solvent: Acetonitrile is a commonly used solvent for the derivatization reaction due to its ability to dissolve the reactants and its compatibility with subsequent HPLC analysis. fishersci.comtandfonline.com

The optimization process ensures that the derivatization yield is high (ideally >85-90%) and consistent across samples and calibration standards, which is a prerequisite for accurate quantification. nih.gov

Table 2: Optimized Derivatization Conditions for Different Analytes

AnalyteMatrixTemperatureTimeKey Reagents & ConditionsReference
Fatty Acids (from Triglycerides)Feed Samples75-80°C30 minMole ratio of base to fatty acid of at least 9:1; 25x excess of p-bromophenacyl bromide; 18-crown-6 catalyst. cerealsgrains.org
Fatty Acids (from Cholesteryl Esters)Human Umbilical Cord Arteries80°C15 minKOH, 18-crown-6 catalyst, p-bromophenacyl bromide in acetonitrile. tandfonline.com
Carboxylic Acids (General)N/A (Standard)80°C30 minNeutralization with KOH or KHCO₃; reaction in dry acetonitrile. fishersci.com
Diclofenac and its MetaboliteHuman PlasmaOptimization performed to achieve quantitative formation. Specifics not detailed.Quantitative formation of derivatization products was achieved. rsc.org

Spectroscopic Characterization and Theoretical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the case of 3-Bromophenacyl bromide, both ¹H and ¹³C NMR provide key insights into its atomic arrangement.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms. openstax.org Protons on the aromatic ring typically appear in the downfield region, while the methylene (B1212753) protons adjacent to the carbonyl group and bromine atom are also deshielded. The chemical shifts and coupling patterns of the aromatic protons can confirm the 1,3-disubstitution pattern on the benzene (B151609) ring. chemicalbook.com The methylene protons (CH2Br) are expected to show a singlet, as there are no adjacent protons to cause splitting. docbrown.info

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.inlibretexts.org The spectrum of this compound will exhibit distinct signals for each unique carbon atom. The carbonyl carbon is typically found at the lowest field (most deshielded) due to the strong deshielding effect of the double-bonded oxygen. libretexts.org The aromatic carbons will appear in the characteristic region for sp² hybridized carbons, with the carbon atom attached to the bromine showing a shift influenced by the heavy atom effect. libretexts.orgstackexchange.com The methylene carbon (CH2Br) will be observed at a higher field compared to the aromatic and carbonyl carbons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)
Aromatic protons7.2 - 8.0
Methylene protons (-CH₂Br)4.0 - 4.5

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl carbon (C=O)190 - 200
Aromatic carbons120 - 140
Methylene carbon (-CH₂Br)30 - 40

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. libretexts.orglibretexts.orglumenlearning.com For this compound, the IR spectrum will be characterized by several key absorption bands.

A strong and sharp absorption peak is expected in the region of 1670-1780 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration. openstax.org The exact position of this band can provide clues about the electronic environment of the carbonyl group. Additionally, the spectrum will show C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C-H stretch of the methylene group will be observed just below 3000 cm⁻¹. openstax.org The C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically between 550 and 750 cm⁻¹. docbrown.info The presence and pattern of bands in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Carbonyl (C=O)Stretch1680 - 1700
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (-CH₂)Stretch2850 - 2960
Carbon-Bromine (C-Br)Stretch550 - 750

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the aromatic ring and the carbonyl group gives rise to characteristic absorptions in the UV-Vis spectrum. These absorptions are due to π → π* and n → π* transitions. The UV-Vis spectrum can be utilized for the quantitative analysis of this compound. For instance, the tribromide anion (Br₃⁻), which can be formed from bromide ions, shows a strong absorption peak around 279 nm, a principle that could be adapted for indirect detection methods. researchgate.net

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.netnih.gov For this compound, DFT calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations can predict the bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.netlibretexts.org The energy and shape of the HOMO and LUMO of this compound are crucial for understanding its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org In a substitution reaction, a nucleophile would attack the atom with the largest LUMO coefficient. cureffi.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding. uni-muenchen.dewikipedia.orgbatistalab.com It transforms the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. wikipedia.orgwisc.edu NBO analysis can be used to study hyperconjugative interactions and charge delocalization within the this compound molecule, offering insights into its stability and reactivity. youtube.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comnih.govnih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. researchgate.netresearchgate.net Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the methylene protons and the carbon atom of the carbonyl group.

Emerging Research Frontiers and Future Perspectives

Unexplored Reaction Pathways and Catalytic Systems

While 3-bromophenacyl bromide is a well-established reagent, there is ongoing research to discover new transformations and more efficient catalytic systems. chemimpex.com Its electrophilic nature, stemming from the bromine atom on the phenacyl group, allows it to react with a variety of nucleophiles. cymitquimica.com

Recent explorations have focused on multicomponent reactions, where this compound is combined with other reactants in a single step to construct complex molecular architectures. For instance, it has been utilized in the synthesis of diverse hydrazinyl-thiazole compounds through reactions with aldehydes and thiosemicarbazide (B42300) under various catalytic conditions, including palladium-catalyzed and micellar catalysis. researchgate.net These approaches offer advantages in terms of efficiency and atom economy.

Future research in this area is likely to focus on:

Novel Catalysts: The development of new catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, could offer enhanced selectivity and reactivity for reactions involving this compound.

Asymmetric Catalysis: A significant frontier is the development of chiral catalysts to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure compounds with specific biological activities.

Photoredox Catalysis: Harnessing the energy of visible light to drive chemical reactions is a rapidly growing field. Investigating the use of photoredox catalysis with this compound could unlock new, previously inaccessible reaction pathways.

A summary of explored reaction types is provided in the table below.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
Nucleophilic SubstitutionAmines, thiols, alkoxidesVariesSubstituted phenacyl derivatives
Multicomponent ReactionAldehydes, thiosemicarbazidePalladium, CTABHydrazinyl-thiazoles
Multicomponent ReactionAldehydes, thiosemicarbazide, concentrated HClEthanol (B145695)Thiazolyl hydrazones
Multicomponent ReactionThiocarbohydrazide, benzaldehydeNot specifiedThiazole derivatives

Novel Biological Targets and Therapeutic Modalities

This compound and its derivatives have shown promise in biochemical and pharmaceutical research. chemimpex.com It is known to be a potent inhibitor of phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes, suggesting its potential in the development of anti-inflammatory drugs.

The exploration of new biological targets for compounds derived from this compound is an active area of research. Its ability to act as a labeling agent for proteins and peptides allows for the study of their functions and interactions within biological systems. guidechem.com This opens up avenues for identifying new therapeutic targets.

Future research directions include:

Target Identification: Utilizing proteomics and chemical biology approaches to identify new protein targets that interact with this compound derivatives.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

Therapeutic Areas: Expanding the investigation of these compounds into other therapeutic areas beyond inflammation, such as oncology and neurodegenerative diseases, based on newly identified biological targets.

The table below highlights some of the biological applications of this compound.

ApplicationTarget/EffectPotential Therapeutic Area
Enzyme InhibitionPhospholipase A2 (PLA2) inhibitorAnti-inflammatory
Biochemical ResearchProtein and peptide labelingDrug discovery and development

Integration with Machine Learning for Predictive Chemistry

The advent of machine learning is revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and biological activities. rsc.orgnih.gov Integrating machine learning with the study of this compound can significantly accelerate the discovery and optimization of new reactions and compounds. rsc.org

Machine learning models can be trained on existing experimental data to:

Predict Reaction Yields and Selectivity: Algorithms can learn the complex relationships between reaction parameters (e.g., catalyst, solvent, temperature) and the outcome of a reaction, guiding experimental design. researchgate.net

Screen for Biological Activity: By analyzing the structural features of this compound derivatives, machine learning models can predict their potential to interact with specific biological targets, prioritizing compounds for synthesis and testing.

Design Novel Compounds: Generative models can propose new molecular structures based on the this compound scaffold with desired properties, such as enhanced biological activity or improved synthetic accessibility.

The synergy between experimental chemistry and machine learning holds immense promise for the future of research involving this compound. rsc.org

Sustainable Synthesis and Green Chemistry Principles

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable methods for the synthesis and application of this compound is a key research frontier. scilit.com Traditional methods for its synthesis often involve the use of hazardous reagents and solvents.

Current and future research in this area is focused on:

Greener Synthetic Routes: Developing synthetic pathways that utilize less toxic reagents, renewable starting materials, and environmentally benign solvents. For instance, research into using bromide/bromate couples or microwave-assisted reactions aims to reduce the environmental impact of bromination processes. scilit.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions are a prime example of this principle. researchgate.net

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes can offer better control over reaction conditions, improve safety, and reduce waste compared to traditional batch processes. researchgate.net The use of novel bromine precursors in continuous synthesis is also an area of exploration. nih.gov

By adhering to the principles of green chemistry, researchers can ensure that the future applications of this compound are not only scientifically advanced but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromophenacyl bromide, and how can reaction conditions be optimized for yield and purity?

  • This compound is typically synthesized via bromination of phenacyl derivatives using brominating agents like bromine or HBr in acidic media. Optimization involves controlling stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or chloroform for better solubility). Post-synthesis, purification via recrystallization (using chloroform/methanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. What analytical methods are recommended for characterizing this compound, and how can spectral inconsistencies be resolved?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. Discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) may arise from residual solvents or byproducts; repeated purification or alternative solvents (e.g., deuterated DMSO for NMR) can mitigate this. Mass spectrometry (MS) further validates molecular weight .

Q. How should this compound be stored to maintain stability, and what safety protocols are essential during handling?

  • Store at room temperature in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation. Safety protocols include using fume hoods, nitrile gloves, and eye protection. Waste must be segregated and disposed via certified hazardous waste programs due to its brominated structure .

Advanced Research Questions

Q. How does the reactivity of this compound vary in nucleophilic substitution reactions, and what mechanistic insights inform its selectivity?

  • The bromide group acts as a leaving group, making the compound reactive in SN₂ reactions. Steric hindrance from the phenacyl moiety can reduce reactivity with bulky nucleophiles. Kinetic studies (e.g., monitoring via GC-MS) and computational modeling (DFT calculations) help predict regioselectivity in cross-coupling or alkylation reactions .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound across studies?

  • Variations in melting points (e.g., 99–102°C vs. 112–115°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while tandem MS/MS clarifies fragmentation patterns. Cross-referencing with databases like CAS Common Chemistry or EPA DSSTox ensures data accuracy .

Q. How can this compound be utilized in synthesizing heterocyclic compounds, and what are the key intermediates?

  • It serves as a precursor for quinolines or isoquinolines via cyclization reactions. For example, condensation with amines (e.g., aniline derivatives) under acidic conditions yields heterocyclic scaffolds. Intermediate isolation (e.g., Schiff bases) and characterization via X-ray crystallography validate reaction pathways .

Q. What environmental factors most significantly impact the stability of this compound in solution-phase reactions?

  • Moisture and temperature are critical: hydrolysis can occur in aqueous environments, forming phenacyl alcohol derivatives. Reactions in anhydrous solvents (e.g., THF or DMF) under nitrogen atmosphere minimize degradation. UV-Vis spectroscopy tracks decomposition kinetics under varying pH and light exposure .

Methodological Considerations

  • Data Validation : Cross-check experimental results with peer-reviewed databases (e.g., CAS RN 18523-22-3 ) and replicate conditions from literature protocols to ensure reproducibility.
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers caused by procedural variability .

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Feasible Synthetic Routes

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3-Bromophenacyl bromide
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Reactant of Route 2
3-Bromophenacyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.